2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core, a 2-oxo-2-phenylethylsulfanyl substituent at position 5, and a thiophen-2-ylmethyl group attached via an acetamide linkage. Its synthesis likely involves multi-step reactions, including thiol-alkylation and cyclization steps, as inferred from analogous methodologies in the literature. For example, similar imidazoquinazolinone derivatives are synthesized via nucleophilic substitution and cyclocondensation reactions using S-amino acids or hydrazine derivatives .
Properties
IUPAC Name |
2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c30-21(16-7-2-1-3-8-16)15-34-25-28-19-11-5-4-10-18(19)23-27-20(24(32)29(23)25)13-22(31)26-14-17-9-6-12-33-17/h1-12,20H,13-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFNCWDLXYORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide represents a unique class of heterocyclic compounds with potential biological activities. The imidazo[1,2-c]quinazoline framework is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available literature, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Imidazo[1,2-c]quinazoline core : A bicyclic structure that is often associated with biological activity.
- Sulfanyl linkage : This group may enhance the reactivity and interaction with biological targets.
- Amide moiety : Known to influence binding affinity and selectivity towards various enzymes and receptors.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, similar to those reported for related imidazo[1,2-c]quinazoline derivatives. Common methods include:
- Formation of the imidazoquinazoline core through cyclization reactions.
- Introduction of the sulfanyl and acetamide groups via nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-c]quinazoline derivatives exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. Specifically, derivatives with amide functionalities have been noted for enhanced activity due to improved binding to target proteins involved in cancer progression .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes:
- α-glucosidase inhibition : Similar imidazoquinazolines have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. Compounds with structural similarities exhibited IC50 values significantly lower than standard inhibitors like acarbose .
Case Studies and Experimental Findings
A comparative study involving various substituted imidazo[1,2-c]quinazolines revealed that:
- Compounds with methoxy substitutions on the phenyl ring showed improved inhibitory potency against α-glucosidase.
- Kinetic studies indicated that the presence of both amide and triazole functionalities was crucial for enhancing inhibitory efficacy .
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Similarities
The compound shares structural motifs with several classes of bioactive molecules:
- Imidazoquinazolinones: Core similarity to 3-phenyl-2-thioxoimidazolidin-4-ones, which exhibit antimicrobial and antitumor activities .
- Sulfanyl-linked acetamides : Analogous to N-substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which show anti-exudative and anti-inflammatory properties .
- Thiophene derivatives : Comparable to 2-[(thiazol-5-yl)methyl]carbamates, which are explored for protease inhibition .
However, its unique combination of a thiophen-2-ylmethyl group and a phenylketoethylsulfanyl chain distinguishes it from these analogs. While isoelectronic principles suggest similarities in electronic properties (e.g., electron-withdrawing sulfanyl groups), structural geometry critically influences reactivity and binding affinity .
Mechanistic Insights from Structural Analysis
X-ray crystallography of related N-(aryl)acetamides reveals that planar aromatic systems (e.g., thiophene or phenyl) enhance binding to hydrophobic enzyme pockets . The target compound’s thiophen-2-ylmethyl group may improve selectivity for cysteine protease targets compared to furan-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
